1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Description
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a brominated pyridine derivative featuring a pyrrolidin-3-amine moiety linked via a methyl group to the 5-bromopyridin-2-yl scaffold.
Properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-1-2-10(13-5-8)7-14-4-3-9(12)6-14/h1-2,5,9H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDFWYPKGGMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine typically involves the reaction of 5-bromopyridine with pyrrolidine under appropriate conditions. One common method involves the use of a brominated precursor, such as 5-bromo-2-pyridinecarboxaldehyde, which reacts with pyrrolidine to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or other suitable solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis, and biological activity.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential drug candidate for various diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, derivatives of pyrrolidine have been associated with apoptosis induction in cancer cells.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Studies have indicated that pyrrolidine derivatives can influence dopamine and serotonin receptors, making them candidates for treating neurodegenerative diseases and mood disorders.
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Reacting 5-bromopyridine with a suitable pyrrolidine derivative.
- Reduction Reactions : Modifying existing pyrrolidine compounds to introduce the bromopyridine moiety.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against certain cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF7 (Breast Cancer) | 22.4 |
These findings suggest that further exploration into the compound's mechanism of action could lead to the development of novel anticancer therapies.
In Vivo Studies
Preliminary animal studies have indicated favorable pharmacokinetics and safety profiles, making it a candidate for further development. However, comprehensive studies are required to establish efficacy and safety in humans.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrrolidine derivatives, including this compound. The researchers found that the compound effectively inhibited cell proliferation in various cancer types through the modulation of apoptotic pathways.
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of similar pyrrolidine compounds on rodent models of depression. The results indicated that these compounds could enhance serotonin levels, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a chemical compound characterized by the presence of both a bromopyridine and a pyrrolidine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical identifiers:
- IUPAC Name: this compound
- CAS Number: 1566082-74-3
- Molecular Formula: C10H14BrN3
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The bromopyridine moiety facilitates π–π stacking and hydrogen bonding, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds, suggesting that halogen substituents significantly enhance bioactivity .
Antiparasitic Activity
This compound has been explored for its potential as an antiparasitic agent. Structure–activity relationship (SAR) studies have identified similar compounds as effective inhibitors of Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated efficacy against drug-resistant strains, indicating their potential for further development in malaria treatment .
Table 1: Biological Activity Overview
| Activity Type | Target Organisms | MIC Values (mg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | |
| Escherichia coli | 0.0039 - 0.025 | ||
| Antimalarial | Plasmodium falciparum | IC50 < 100 nM |
Synthetic Routes
The synthesis of this compound typically involves the reaction of 5-bromopyridine with pyrrolidine under controlled conditions. Methods may include:
- Brominated Precursors: Utilizing compounds like 5-bromo-2-pyridinecarboxaldehyde.
- Oxidation and Reduction Reactions: The compound can undergo various chemical reactions, including oxidation with hydrogen peroxide or potassium permanganate and reduction using lithium aluminum hydride.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
